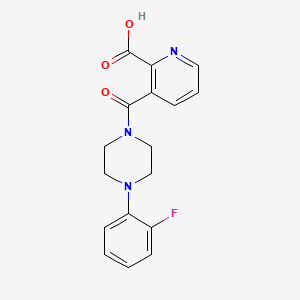

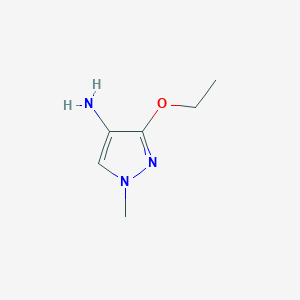

![molecular formula C24H21N3O5S2 B2515573 N-(3-(ベンゾ[d]チアゾール-2-イル)-4-ヒドロキシフェニル)-4-(モルホリノスルホニル)ベンズアミド CAS No. 387883-19-4](/img/structure/B2515573.png)

N-(3-(ベンゾ[d]チアゾール-2-イル)-4-ヒドロキシフェニル)-4-(モルホリノスルホニル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity is described, highlighting the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity . Similarly, a series of benzamides with gastrokinetic activity were prepared, with various N-4 substituents, demonstrating potent in vivo gastric emptying activity . Additionally, benzothiazole coupled sulfonamide derivatives were synthesized by condensing aminophenyl benzothiazole with substituted sulfonyl chlorides, showing significant anticonvulsant potential . The green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water is also reported .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various spectroscopic techniques. For example, the crystal structure of a benzothiazol-2-yl ethanamide derivative was determined to understand its conformational features . The coordination chemistry of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide with neodymium(III) and thallium(III) was studied, revealing the tridentate nature of the ligand and the coordination numbers of the metal complexes .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored in the context of their biological activity. The benzamide derivatives synthesized in study were found to be free from dopamine D2 receptor antagonistic activity, which is significant for their gastrokinetic application. The anticonvulsant activity of benzothiazole sulfonamide derivatives is attributed to their interaction with nicotinic acetylcholine ion gated receptors, as shown by computational studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The psychotropic, anti-inflammatory, and cytotoxic activities of benzothiazol-2-yl alkanamide derivatives were investigated, with some compounds demonstrating marked sedative action and selective cytotoxic effects . The antibacterial activities of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were evaluated, showing significant activity against various bacterial strains . The antibacterial and antifungal activities of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were also assessed, with the compounds showing promising results .

科学的研究の応用

励起状態水素結合とプロトン移動に関する研究

この化合物は、励起状態の水素結合とプロトン移動の研究に使用されます。 この化合物を用いて、水素結合力学過程に対する溶媒効果が理論的に解析されました 。 計算された化合物の吸収スペクトルと蛍光発光スペクトルは、実験的なピーク値と一致しています 。

ケトンの転移水素化

この化合物は、ケトンの転移水素化に使用されてきました。 この化合物をRu (PPh 3) 3 ClH (CO)およびRu (PPh 3) 3 (CO) 2 H 2前駆体と反応させると、それぞれの有機カルボキサミドルテニウム(II)錯体が得られました 。 これらの錯体は、幅広いケトンの転移水素化において、中程度の触媒活性を示しました 。

ジフルオロホウ素錯体の合成

この化合物は、ジフルオロホウ素錯体の合成に使用されてきました。 芳香族イミダゾール官能化リガンドとそのジフルオロホウ素錯体は、芳香族イミダゾールユニットを鈴木-宮浦クロスカップリング反応によって2-(ベンゾ[d]チアゾール-2-イル)フェノールに連結することによって、成功裏に合成されました 。

作用機序

Target of Action

Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .

Mode of Action

It’s known that the benzo[d]thiazol-2-yl moiety in similar compounds plays a crucial role in their biological activity . The interaction of the compound with its targets could lead to changes in the targets’ conformation or activity, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been found to be favorable .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity, indicating that they may inhibit the growth and proliferation of bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S2/c28-21-10-7-17(15-19(21)24-26-20-3-1-2-4-22(20)33-24)25-23(29)16-5-8-18(9-6-16)34(30,31)27-11-13-32-14-12-27/h1-10,15,28H,11-14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQCOFWKOHTQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)